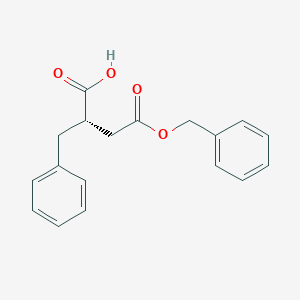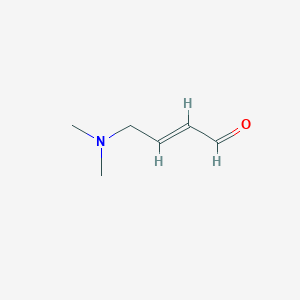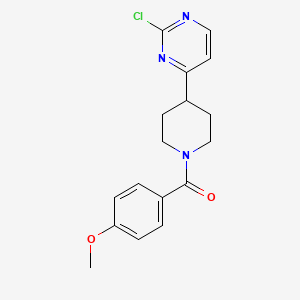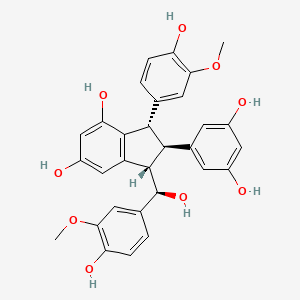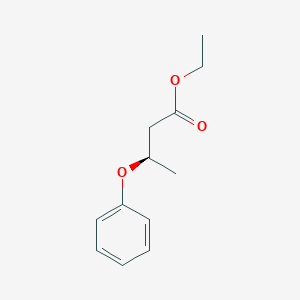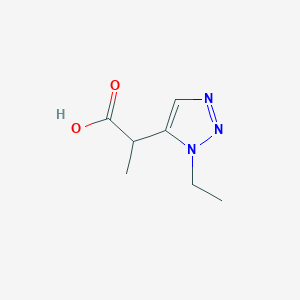
2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide is a synthetic organic compound characterized by the presence of an amino group, an iodinated pyrazole ring, and a propanamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide typically involves the iodination of a pyrazole precursor followed by the introduction of the amino and propanamide groups. One common method includes the reaction of 4-iodopyrazole with 2-amino-3-chloropropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodinated pyrazole ring can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or Grignard reagents under appropriate conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as UV stabilizers and liquid crystals
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide
- 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide
- 2-Amino-3-(4-fluoro-1H-pyrazol-1-YL)propanamide
Comparison:
- Uniqueness: The presence of the iodine atom in 2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide imparts unique reactivity and biological properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications .
Properties
Molecular Formula |
C6H9IN4O |
|---|---|
Molecular Weight |
280.07 g/mol |
IUPAC Name |
2-amino-3-(4-iodopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H9IN4O/c7-4-1-10-11(2-4)3-5(8)6(9)12/h1-2,5H,3,8H2,(H2,9,12) |
InChI Key |
ISYRTJDEKVZXCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(C(=O)N)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)
